

# 1-Chloro-2-fluoroethane CAS number 762-50-5 properties

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## Compound of Interest

Compound Name: 1-Chloro-2-fluoroethane

Cat. No.: B1294213

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An In-depth Technical Guide to **1-Chloro-2-fluoroethane** (CAS: 762-50-5)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Chloro-2-fluoroethane**, identified by the CAS number 762-50-5, is a halogenated hydrocarbon belonging to the hydrochlorofluorocarbon (HCFC) family. This colorless liquid is characterized by the presence of both chlorine and fluorine atoms on an ethane backbone, which imparts a unique combination of physical properties and chemical reactivity.<sup>[1]</sup> Historically, compounds of this class have found applications as refrigerants, specialty solvents, and intermediates in chemical synthesis.<sup>[2][3]</sup>

For drug development professionals, the interest in molecules like **1-chloro-2-fluoroethane** lies in its potential as a building block for introducing fluorine and a reactive chloro-group into more complex molecules. The strategic incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.<sup>[4]</sup> While direct, large-scale use in pharmaceuticals is not widely documented, its structure serves as a valuable case study for the reactivity of bifunctionally halogenated alkanes.

This guide provides a comprehensive overview of the core physicochemical properties, safety and handling protocols, and synthetic routes for **1-chloro-2-fluoroethane**.

## Core Physicochemical Properties

The physical and chemical characteristics of **1-chloro-2-fluoroethane** are summarized below. Data has been aggregated from multiple sources, and variations may reflect different experimental conditions.

**Table 1: Identification and Structural Information**

Identifier	Value
CAS Number	762-50-5[5]
IUPAC Name	1-chloro-2-fluoroethane[5]
Synonyms	HCFC-151, 1-Fluoro-2-chloroethane, R-151[6] [7]
Molecular Formula	C <sub>2</sub> H <sub>4</sub> ClF[8]
Molecular Weight	82.50 g/mol [5]
SMILES	C(CCl)F[1]
InChI	InChI=1S/C2H4ClF/c3-1-2-4/h1-2H2[1]
InChIKey	VEZJSKSPVQQGIS-UHFFFAOYSA-N[1]

**Table 2: Quantitative Physicochemical Data**

Property	Value	Source(s)
Appearance	Colorless liquid	[9]
Boiling Point	53°C to 59°C	[5][6][8]
Melting Point	-76°C	[8]
Density	1.1675 to 1.1747 g/cm <sup>3</sup> at 20-25°C	[5][7][8]
Vapor Pressure	259 - 394 mmHg at 25°C	[8][9]
Refractive Index	1.371 to 1.3775 at 20-25°C	[5][7][8]
Solubility	Limited solubility in water; soluble in organic solvents like alcohol and ether.[1][5]	
LogP (Octanol/Water)	1.195 (Calculated)	[10]

## Synthesis and Reactivity

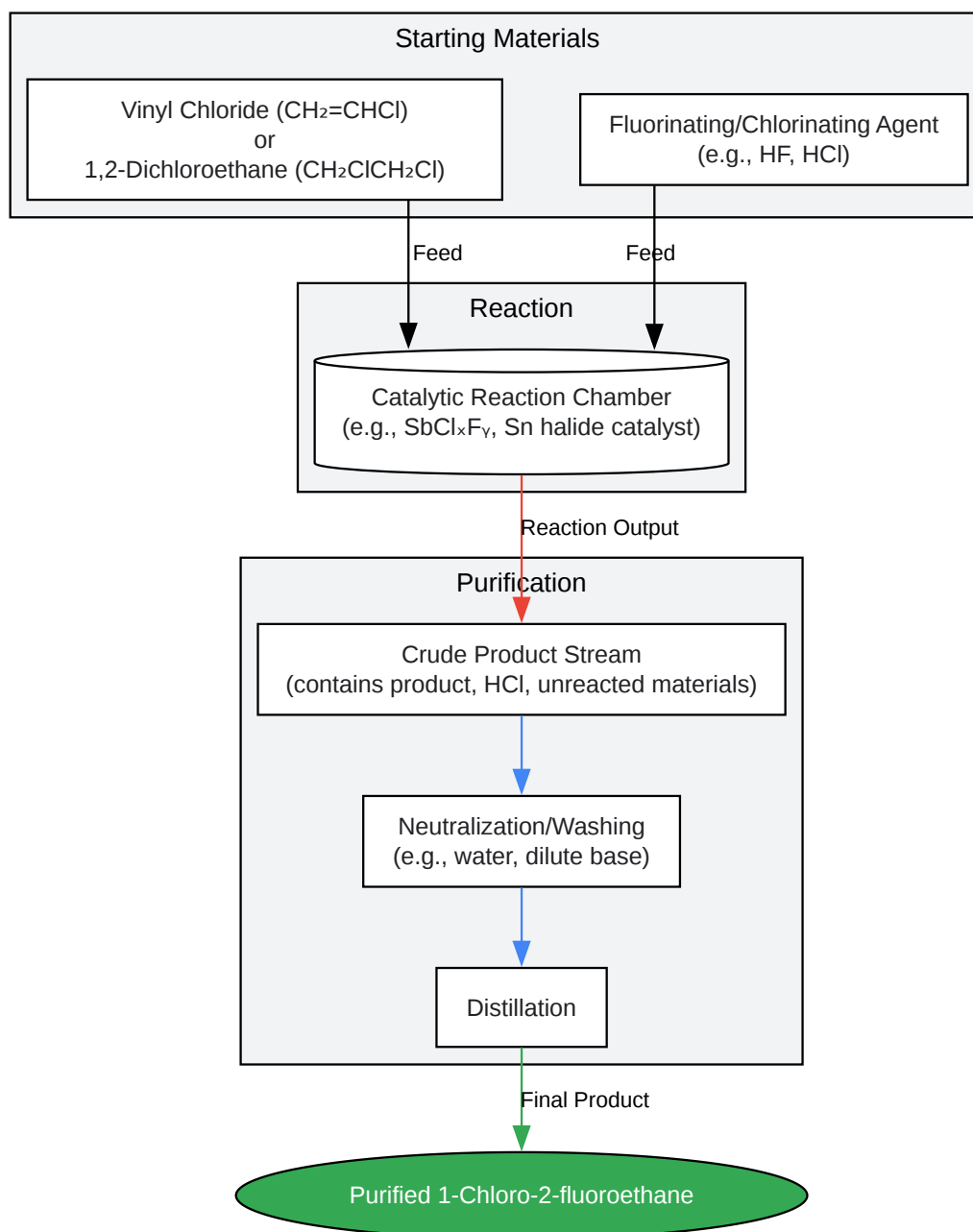
### Synthetic Routes

Detailed, step-by-step experimental protocols for the synthesis of **1-chloro-2-fluoroethane** are not readily available in open literature, likely due to the compound's commercial nature.

However, patent literature describes several viable industrial-scale synthetic strategies. The most common approaches involve the hydrofluorination or hydrochlorination of C2 feedstocks.

A generalized workflow for a common synthesis approach is illustrated below.

## General Synthesis Workflow for 1-Chloro-2-fluoroethane

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## General Synthesis Workflow

Key synthetic methods include:

- **Hydrofluorination of Vinyl Chloride:** The addition of hydrogen fluoride (HF) across the double bond of vinyl chloride. This reaction often requires a catalyst, such as a tin halide, to proceed efficiently.
- **Fluorination of 1,2-Dichloroethane:** Substitution of one chlorine atom in 1,2-dichloroethane with fluorine using a fluorinating agent like HF. This process typically requires more stringent conditions and specific catalysts to control the degree of halogen exchange.

## Chemical Reactivity

The reactivity of **1-chloro-2-fluoroethane** is dominated by the carbon-halogen bonds. It can participate in nucleophilic substitution reactions, where a nucleophile replaces the chlorine or, less commonly, the fluorine atom. The C-Cl bond is longer and weaker than the C-F bond, making the chlorine atom the more probable leaving group in such reactions. This reactivity makes it a potential intermediate for introducing a fluoroethyl group into a target molecule.

## Spectroscopic Data

Characterization of **1-chloro-2-fluoroethane** is typically achieved through standard spectroscopic methods. While raw data is not provided here, the following spectral information is available in various databases:

- **Mass Spectrometry (MS):** Provides information on the molecular weight and fragmentation pattern.
- **Infrared (IR) Spectroscopy:** Shows characteristic absorptions for C-H, C-Cl, and C-F bond vibrations.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - **<sup>1</sup>H NMR:** The proton spectrum will show complex splitting patterns due to coupling with both the adjacent protons and the fluorine atom.
  - **<sup>13</sup>C NMR:** The carbon spectrum will show two distinct signals, each split by the attached fluorine atom (C-F coupling).

- $^{19}\text{F}$  NMR: A key technique to confirm the presence and environment of the fluorine atom.

## Safety and Handling

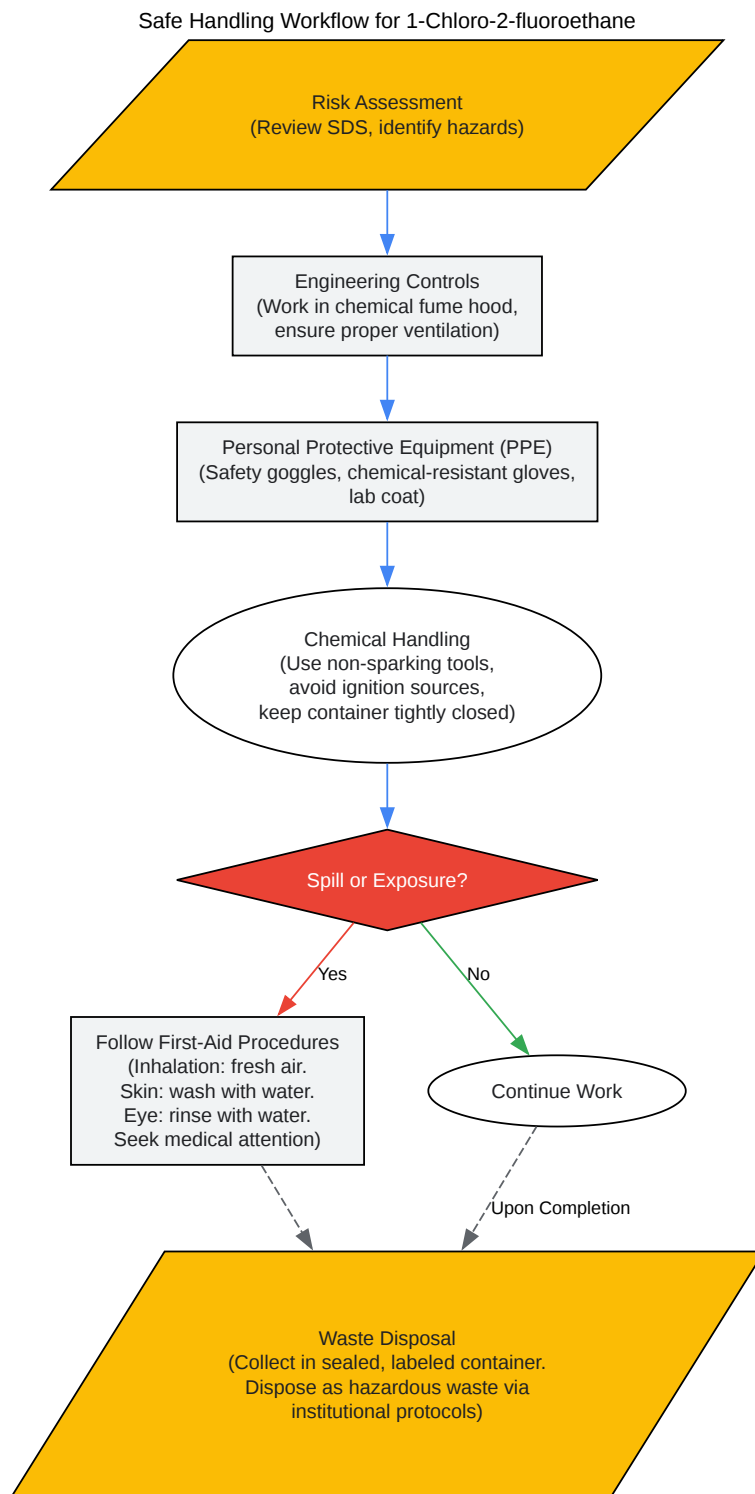
**1-Chloro-2-fluoroethane** is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

**Table 3: GHS Hazard Classification**

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Flammable Liquids	GHS02 (Flame)	Danger	H225: Highly flammable liquid and vapor.[6]
Acute Toxicity (Oral, Dermal, Inhalation)	GHS06 (Skull and Crossbones)	Danger	H301: Toxic if swallowed.[6]H311: Toxic in contact with skin.[6]H331: Toxic if inhaled.[6]
Skin/Eye Irritation	GHS07 (Exclamation Mark)	Danger	H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]
Specific Target Organ Toxicity	GHS07 (Exclamation Mark)	Danger	H335: May cause respiratory irritation.[6]
Hazardous to the Ozone Layer	None	Danger	H420: Harms public health and the environment by destroying ozone in the upper atmosphere.[6]

## Experimental Safety Protocol

The following diagram outlines a logical workflow for the safe handling of **1-chloro-2-fluoroethane** in a research environment.



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### Safe Handling Workflow

#### First Aid Measures:

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[\[11\]](#)
- Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[\[11\]](#)
- Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[\[11\]](#)
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[\[11\]](#)

## Applications and Relevance in Drug Development

**1-Chloro-2-fluoroethane** is primarily used as a refrigerant and a specialty solvent.[\[3\]](#) Its role in organic synthesis is as an intermediate.[\[1\]](#)

In the context of drug discovery, while this specific molecule is not a widely cited precursor, its structural motifs are highly relevant. The introduction of a C-F bond is a cornerstone of modern medicinal chemistry, often used to block metabolic pathways, increase binding affinity, or modulate pKa. The presence of a reactive C-Cl "handle" on the same molecule provides a site for further synthetic elaboration via nucleophilic substitution. Therefore, **1-chloro-2-fluoroethane** represents a simple synthon for potentially adding a fluoroethyl group to a larger, biologically active scaffold.

## Conclusion

**1-Chloro-2-fluoroethane** (CAS 762-50-5) is a well-characterized yet hazardous chemical with established physicochemical properties. While its primary applications are industrial, its chemical nature—possessing both a stable fluorine substituent and a reactive chlorine leaving group—makes it an illustrative example of the kind of small, functionalized building blocks that are of interest in synthetic and medicinal chemistry. Strict adherence to safety protocols is mandatory when handling this compound due to its flammability and high toxicity.



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